molecular formula C20H18N6O3S B2375857 N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1206997-11-6

N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2375857
CAS No.: 1206997-11-6
M. Wt: 422.46
InChI Key: MSPOUGTWYUDDHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H18N6O3S and its molecular weight is 422.46. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as N-[4-[3-(1H-benzimidazol-2-ylmethylamino)-3-oxopropyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide, is a complex molecule that contains an imidazole ring . Imidazole derivatives have been found to interact with a variety of biological targets, including Aurora kinase A and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation and are often targets for cancer therapeutics .

Mode of Action

Imidazole derivatives are known to interact with their targets through a variety of mechanisms, including inhibition, activation, and allosteric modulation . For example, some imidazole derivatives have been found to act as allosteric activators of human glucokinase , a key enzyme in glucose metabolism.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, activation of glucokinase can enhance glucose utilization and insulin secretion, providing a potential therapeutic approach for type-2 diabetes . Moreover, inhibition of Aurora kinase A and Cyclin-dependent kinase 2 can disrupt cell cycle progression, potentially leading to cell death in cancer cells .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents due to the presence of a positive charge on either of two nitrogen atoms This suggests that the compound may have good bioavailability

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and mode of action. For instance, activation of glucokinase can lower blood glucose levels, while inhibition of Aurora kinase A and Cyclin-dependent kinase 2 can induce cell cycle arrest and apoptosis in cancer cells .

Properties

IUPAC Name

N-[4-[3-(1H-benzimidazol-2-ylmethylamino)-3-oxopropyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3S/c27-17(22-10-16-24-14-5-1-2-6-15(14)25-16)8-7-12-11-30-20(23-12)26-19(29)13-4-3-9-21-18(13)28/h1-6,9,11H,7-8,10H2,(H,21,28)(H,22,27)(H,24,25)(H,23,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPOUGTWYUDDHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CNC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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